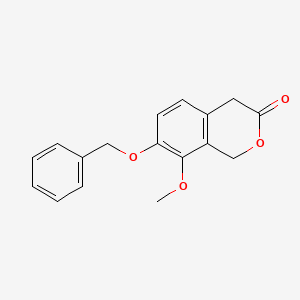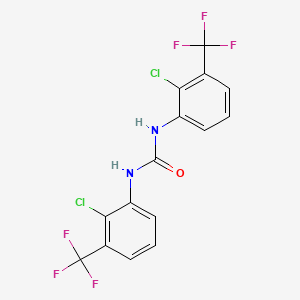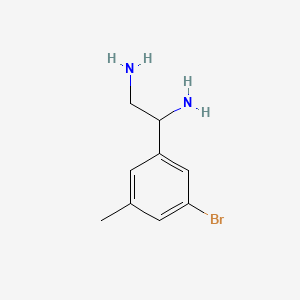
1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. It is a versatile molecule with applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves the bromination of 3-methylphenyl ethane-1,2-diamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the diamine moiety allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine: Similar structure but with the methyl group in a different position.
1-(3-Bromo-5-methylphenyl)propane-1,2-diamine: Similar structure but with a propane chain instead of ethane.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3 |
Clé InChI |
QBNKUUMEGVRPFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine](/img/structure/B15236327.png)
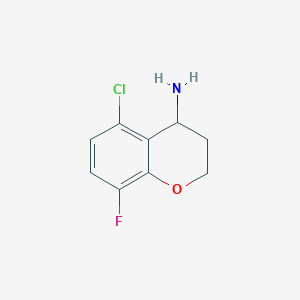
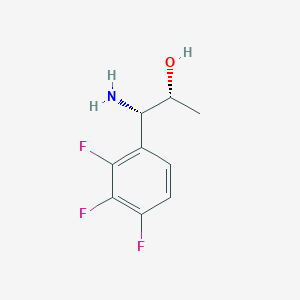
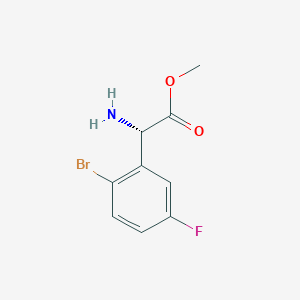
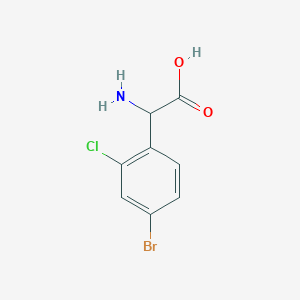
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)

![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)


![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
